molecular formula C12H22Cl2N2O B13025932 (S)-3-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl

(S)-3-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl

Cat. No.: B13025932
M. Wt: 281.22 g/mol
InChI Key: POTOXIIHJHDHQF-IDMXKUIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl is a chemical compound with a complex structure that includes both dimethylamino and methylamino groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Phenol Intermediate: The phenol ring is synthesized through a series of reactions, including nitration, reduction, and diazotization.

    Introduction of Amino Groups: The dimethylamino and methylamino groups are introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the amino groups can yield primary amines.

Scientific Research Applications

(S)-3-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A compound with similar amino groups but different structural features.

    4-(2-(Dimethylamino)ethyl)phenol sulfate dihydrate: Another compound with a phenol ring and dimethylamino group.

Uniqueness

(S)-3-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H22Cl2N2O

Molecular Weight

281.22 g/mol

IUPAC Name

3-[(2S)-2-(dimethylamino)-3-(methylamino)propyl]phenol;dihydrochloride

InChI

InChI=1S/C12H20N2O.2ClH/c1-13-9-11(14(2)3)7-10-5-4-6-12(15)8-10;;/h4-6,8,11,13,15H,7,9H2,1-3H3;2*1H/t11-;;/m0../s1

InChI Key

POTOXIIHJHDHQF-IDMXKUIJSA-N

Isomeric SMILES

CNC[C@H](CC1=CC(=CC=C1)O)N(C)C.Cl.Cl

Canonical SMILES

CNCC(CC1=CC(=CC=C1)O)N(C)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.